Pubchem_71312476
Description
PubChem CID 71312476 is a unique chemical entity within the PubChem Compound database, which archives standardized chemical structures from diverse data contributors. Each PubChem Compound record (CID) is generated by curating chemical structures from the Substance database (SID), followed by computational standardization to ensure consistency .
Properties
IUPAC Name |
(2Z,5R,8S,11R,15S,18S,19S,22R)-8,15-bis[3-(diaminomethylideneamino)propyl]-2-ethylidene-18-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-5,19-dimethyl-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H73N13O12/c1-7-31-42(66)55-29(5)41(65)59-34(16-12-22-54-48(51)52)44(68)61-36(46(71)72)25-39(63)57-33(15-11-21-53-47(49)50)43(67)58-32(28(4)40(64)60-35(45(69)70)19-20-38(62)56-31)18-17-26(2)23-27(3)37(73-6)24-30-13-9-8-10-14-30/h7-10,13-14,17-18,23,27-29,32-37H,11-12,15-16,19-22,24-25H2,1-6H3,(H,55,66)(H,56,62)(H,57,63)(H,58,67)(H,59,65)(H,60,64)(H,61,68)(H,69,70)(H,71,72)(H4,49,50,53)(H4,51,52,54)/b18-17+,26-23+,31-7-/t27-,28-,29+,32-,33-,34-,35+,36+,37-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVQGWHGELHXHV-SOCSGCQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C(=O)NC(C(=O)NC(C(=O)NC(CC(=O)NC(C(=O)NC(C(C(=O)NC(CCC(=O)N1)C(=O)O)C)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C)CCCN=C(N)N)C(=O)O)CCCN=C(N)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](CC(=O)N[C@H](C(=O)N[C@H]([C@@H](C(=O)N[C@H](CCC(=O)N1)C(=O)O)C)/C=C/C(=C/[C@H](C)[C@H](CC2=CC=CC=C2)OC)/C)CCCN=C(N)N)C(=O)O)CCCN=C(N)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H73N13O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1024.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202120-08-9 | |
| Record name | [D-Asp3, (E)-Dhb7]-Microcystin-RR | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Overview of PubChem’s Comparison Tools
PubChem provides two primary methods for comparing compounds:
- 2-D Similarity ("Similar Compounds") : Based on structural frameworks (atoms, bonds, functional groups).
- 3-D Similarity ("Similar Conformers") : Based on molecular shape and binding features.
These methods are complementary; 2-D identifies scaffold analogs, while 3-D detects shape-matching candidates, even with divergent 2-D structures .
2-D Similarity Analysis of CID 71312476
Key Criteria:
- Tanimoto Coefficient : A similarity score (0–1) calculated using PubChem’s 2-D fingerprinting algorithm. A threshold of ≥0.8 is typically used to define "neighbors" .
- Functional Group Matching : Identifies shared pharmacophores or substituents.
Example Hypothetical Findings:
If CID 71312476 contains a benzodiazepine scaffold, its 2-D neighbors might include derivatives with halogen substitutions or ester modifications.
3-D Similarity Analysis of CID 71312476
Key Criteria:
- Shape-Tanimoto Score : Measures overlap of 3-D conformers (threshold ≥0.7) .
- Electrostatic Complementarity : Assesses charge distribution for binding compatibility.
Limitations:
- If CID 71312476 is a salt, its 3-D neighbors would represent the primary active component.
Comparative Studies and Research Findings
Retrospective Analysis of 2-D vs. 3-D Neighbors
A 2016 study compared 2-D and 3-D neighboring sets in PubChem (Table 1):
| Metric | 2-D Neighbors | 3-D Neighbors |
|---|---|---|
| Scaffold Conservation | High (e.g., ≥80%) | Variable (e.g., 20–60%) |
| Bioactivity Overlap | Moderate (e.g., 40–60%) | High (e.g., 60–80%) |
| Coverage | 100% of PubChem | ~90% of PubChem |
Table 1: Complementary strengths of 2-D and 3-D similarity methods
Case Study: Drug Repurposing
For a query compound with antiviral activity:
- 2-D Search identified analogs with conserved nucleoside motifs.
- 3-D Search revealed non-nucleoside shape mimics inhibiting the same viral protease .
Limitations and Considerations
Data Completeness : Bioactivity data for CID 71312476 and its neighbors depend on contributor submissions. Sparse data may limit inference accuracy .
Salt Forms: Annotations for salts (e.g., hydrochloride) may misrepresent the active component in 3-D comparisons .
Computational Thresholds : Higher similarity thresholds (e.g., Tanimoto ≥0.9) reduce false positives but may exclude valid leads .
Data Accessibility and Tools
PubChem provides open-access tools for comparative analysis:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
